molecular formula C38H47NO11 B1436425 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid CAS No. 2230613-03-1

2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid

Cat. No.: B1436425
CAS No.: 2230613-03-1
M. Wt: 693.8 g/mol
InChI Key: UYXSZUBFOQLRNQ-BTIIJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP1867-2-(carboxymethoxy) is a synthetic compound based on the FKBP12F36V-directed ligand AP1867. It connects to the CRBN ligand through a linker to generate dTAG molecules. This compound is primarily used in research settings and is not intended for human consumption .

Scientific Research Applications

AP1867-2-(carboxymethoxy) has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the synthesis of dTAG molecules, which are used to study protein degradation.

    Biology: Used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins.

    Medicine: Potential applications in drug discovery and development, particularly in the study of diseases related to protein dysfunction.

    Industry: Used in the development of new materials and chemical processes

Biochemical Analysis

Biochemical Properties

AP1867-2-(carboxymethoxy) plays a crucial role in biochemical reactions by binding to specific proteins and enzymes. It primarily interacts with the FKBP12F36V protein and the CRBN ligand . The nature of these interactions involves the formation of dTAG molecules, which are used to engage FKBP12F36V and CRBN in vitro . These interactions are essential for studying protein degradation and other cellular processes.

Cellular Effects

AP1867-2-(carboxymethoxy) has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with FKBP12F36V and CRBN leads to the formation of dTAG molecules, which can affect protein stability and degradation within the cell . These effects are crucial for understanding the compound’s role in cellular regulation and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of AP1867-2-(carboxymethoxy) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to FKBP12F36V and CRBN through a linker, forming dTAG molecules . This binding interaction facilitates the degradation of target proteins by bringing them into proximity with the CRBN E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation . This mechanism is vital for studying targeted protein degradation and its implications in disease treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AP1867-2-(carboxymethoxy) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that AP1867-2-(carboxymethoxy) remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for one year in solvent . These temporal effects are essential for designing experiments and understanding the compound’s behavior over extended periods.

Dosage Effects in Animal Models

The effects of AP1867-2-(carboxymethoxy) vary with different dosages in animal models. Studies have shown that the compound’s efficacy and potential toxic effects depend on the administered dosage . For example, a dosage of 10 mg/kg in animal models has been used to study its effects on protein degradation and cellular processes . Higher doses may lead to adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

AP1867-2-(carboxymethoxy) is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s interaction with FKBP12F36V and CRBN is a key aspect of its metabolic role . These interactions influence metabolic flux and metabolite levels, providing insights into the compound’s impact on cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of AP1867-2-(carboxymethoxy) within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation within target cells . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

AP1867-2-(carboxymethoxy) exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is essential for studying the compound’s role in cellular processes and its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

AP1867-2-(carboxymethoxy) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AP1867-2-(carboxymethoxy) is unique in its ability to form dTAG molecules, which are highly effective in selectively degrading target proteins. This makes it a valuable tool in scientific research, particularly in the study of protein function and the development of new therapeutic strategies .

Properties

IUPAC Name

2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)/t26-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXSZUBFOQLRNQ-BTIIJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Reactant of Route 2
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Reactant of Route 3
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Reactant of Route 4
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Reactant of Route 5
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid
Reactant of Route 6
2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid

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